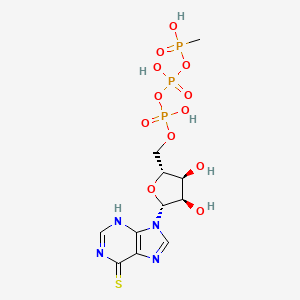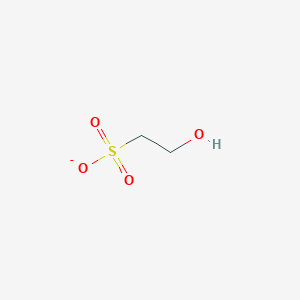
2-Hydroxyethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isethionate is the alkanesulfonate that is the anion formed from isethionic acid by loss of a proton from the sulfo group; major microspecies at pH 7.3. It is a conjugate base of an isethionic acid.
Aplicaciones Científicas De Investigación
Environmental and Biological Interactions
2-Hydroxyethanesulfonate, also known as isethionate, is involved in various environmental and biological processes. Research shows that diverse bacteria can dissimilate isethionate, as evidenced by the growth of Cupriavidus necator H16 using isethionate and the induction of specific enzymes and transporters for this process (Weinitschke et al., 2009). Additionally, isethionate is found in certain red algae, where it is isolated as salts, indicating its natural occurrence in marine ecosystems (Holst et al., 1994).
Chemical Properties and Reactions
2-Hydroxyethanesulfonate's chemical properties have been extensively studied. It's involved in the hydrolysis kinetics of certain dyes, demonstrating its reactivity in chemical processes (Weber & Stickney, 1993). Moreover, its role as an anion in layered double hydroxides highlights its potential in material science applications (Ogino et al., 2020).
Industrial and Analytical Applications
The compound has been used in chromatographic and spectroscopic studies, indicating its usefulness in analytical chemistry (Poole et al., 1989). Additionally, it's part of the reaction mechanism in the preparation of specific organic sulfur compounds, highlighting its role in organic synthesis (King & Hillhouse, 1983).
Medical and Health Implications
In the medical field, research on isethionate has led to insights into the production of hydrogen sulfide by human intestinal bacteria, a process with significant implications for health and disease (Peck et al., 2019).
Propiedades
Nombre del producto |
2-Hydroxyethanesulfonate |
|---|---|
Fórmula molecular |
C2H5O4S- |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)/p-1 |
Clave InChI |
SUMDYPCJJOFFON-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])O |
SMILES canónico |
C(CS(=O)(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)

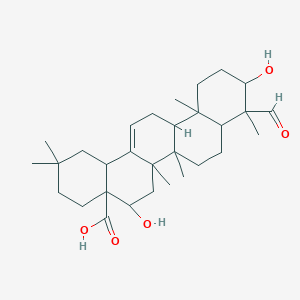
![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1228418.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)


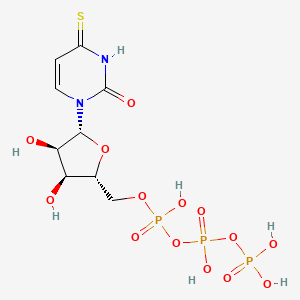



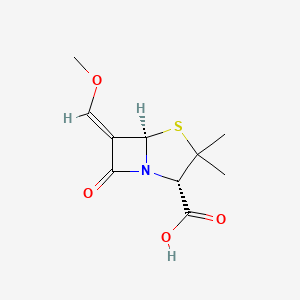
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)
